molecular formula C15H21NO B263742 N-cyclopentyl-4-(propan-2-yl)benzamide

N-cyclopentyl-4-(propan-2-yl)benzamide

Cat. No.: B263742
M. Wt: 231.33 g/mol
InChI Key: XRTRHSJCOMSPSA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(propan-2-yl)benzamide is a benzamide derivative featuring a cyclopentylamine moiety attached to the benzamide core, with an isopropyl group at the para position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity. Its molecular weight is approximately 273.37 g/mol (calculated from C₁₇H₂₃NO), and its lipophilic nature (logP ~3.2) makes it suitable for membrane permeability in biological systems.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclopentyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C15H21NO/c1-11(2)12-7-9-13(10-8-12)15(17)16-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17)

InChI Key

XRTRHSJCOMSPSA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cyclopentyl-4-(propan-2-yl)benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide Core) Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Cyclopentyl (amide), isopropyl (para) Lipophilic, moderate steric bulk ~273.37 Inhibits cancer cell migration
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (para), 2-nitrophenyl (amide) Electron-withdrawing groups ~335.15 Structural analog for crystallography
4-Methoxy-N-(2S-1-hydroxypropan-2-yl)benzamide Methoxy (para), hydroxypropan-2-yl Polar substituents enhance solubility ~253.29 Intermediate in peptide synthesis
N-Cyclohexyl-4-(2-(benzo[d]oxazol-2-ylthio)acetamido)benzamide Cyclohexyl (amide), benzooxazole-thioacetamido Bulky substituents, high logP (~4.1) ~423.50 Anticancer screening candidate
(R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide Trifluoromethyl-oxadiazole (para), fluorobenzyl Fluorine enhances metabolic stability ~419.17 High enantiomeric purity (96% ee)
N-Benzyl-4-(propan-2-yloxy)benzamide Benzyl (amide), isopropyloxy (para) Aromatic benzyl group, ether linkage ~297.36 Unspecified biological activity
N-(1-Phenylpropan-2-yl)benzamide Phenylpropan-2-yl (amide) Flexible alkyl chain, aromatic moiety ~253.33 Structural analog in drug discovery

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., bromo, nitro) in compounds like 4-bromo-N-(2-nitrophenyl)benzamide may enhance crystallinity and stability but reduce solubility compared to the target compound .
  • The trifluoromethyl-oxadiazole group in compound improves metabolic stability and binding affinity due to fluorine’s electronegativity, a feature absent in the target compound.

The benzyl group in introduces aromaticity, which may alter π-π stacking interactions in biological targets compared to the aliphatic cyclopentyl group.

Solubility and Polar Modifications :

  • Alkoxy groups (e.g., methoxy, isopropyloxy) enhance aqueous solubility but may reduce blood-brain barrier permeability. The target compound’s isopropyl group balances lipophilicity and moderate solubility.

Biological Activity :

  • The target compound’s anti-migratory activity (via DNAJA1/p53 pathways) is unique among the compared derivatives, which are primarily structural analogs or intermediates .

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